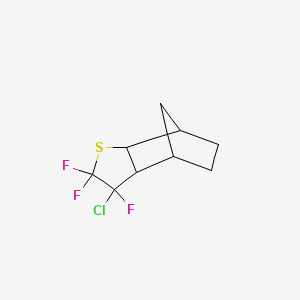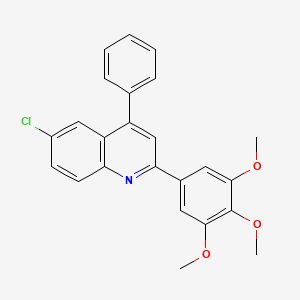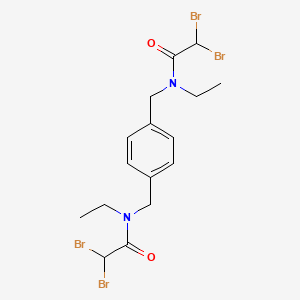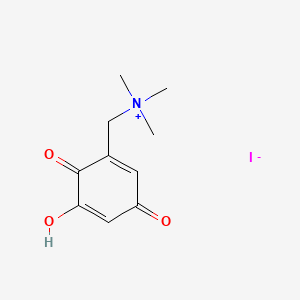
((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester: is a chemical compound with the molecular formula C20H26N2O2 It is known for its complex structure, which includes an ergoline skeleton, a methyl group, and a carbamic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where the carboxylic acid and ethanol are heated together with a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of acid chlorides or anhydrides to react with ethanol, producing the ester in higher yields and with fewer by-products. The reaction conditions would be optimized to ensure maximum efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methyl group or other parts of the molecule are oxidized to form new functional groups.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ergoline derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicine, this compound has potential applications in drug development. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for therapeutic research.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and reactions are of interest for developing new industrial processes.
Mécanisme D'action
The mechanism of action of ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ergoline skeleton suggests it may bind to receptors or enzymes in the body, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ergoline: A parent compound with a similar skeleton, used in various pharmacological applications.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness: ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester is unique due to its specific combination of functional groups This uniqueness allows it to have distinct chemical and biological properties compared to other ergoline derivatives
Propriétés
Numéro CAS |
2411-24-7 |
|---|---|
Formule moléculaire |
C19H25N3O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
ethyl N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-3-24-19(23)21-9-12-7-15-14-5-4-6-16-18(14)13(10-20-16)8-17(15)22(2)11-12/h4-6,10,12,15,17,20H,3,7-9,11H2,1-2H3,(H,21,23)/t12-,15?,17+/m0/s1 |
Clé InChI |
MPYLLEFSSGNSNY-CZZJGDGRSA-N |
SMILES isomérique |
CCOC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
SMILES canonique |
CCOC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
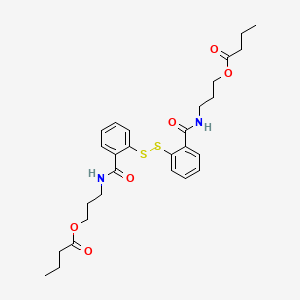
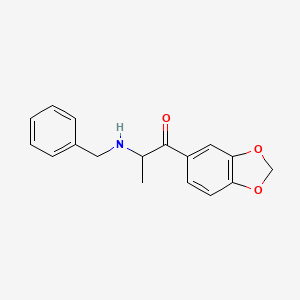

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
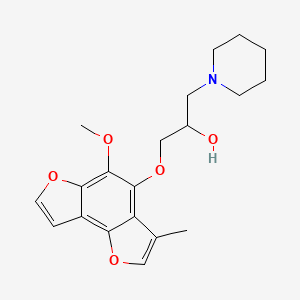
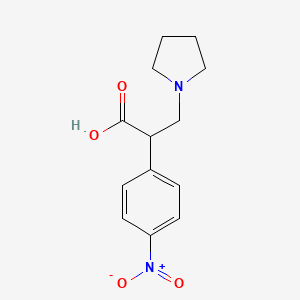
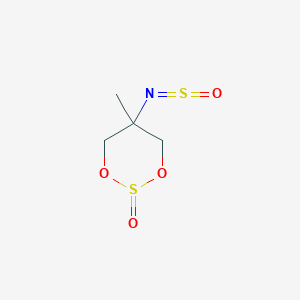
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
